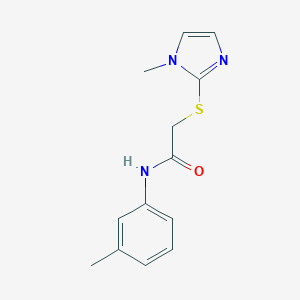
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one, also known as CDMBQ, is a synthetic compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as COX-2 and NF-κB. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one to minimize toxicity. Furthermore, the mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one needs to be further elucidated to fully understand its potential therapeutic applications. Finally, studies are needed to determine the efficacy of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one against various bacterial strains and its potential use as an antibacterial agent.
Conclusion
In conclusion, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has the potential to become a valuable tool in the development of drugs for the treatment of cancer, inflammatory diseases, and bacterial infections.
Synthesemethoden
The synthesis of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one involves a multi-step process that begins with the condensation reaction between 2,5-dimethoxyaniline and 4-chlorobenzaldehyde. This reaction produces 2-(4-chlorophenyl)-5-methoxy-1-[(2,5-dimethoxyphenyl)methylene]pyrrolidine. The next step involves the reaction of this intermediate product with 4-methylbenzoyl chloride to produce 2-(4-chlorophenyl)-5-methoxy-1-[(2,5-dimethoxyphenyl)methylene]-3-(4-methylbenzoyl)pyrrolidine. Finally, the reaction of this compound with methylamine and formaldehyde in the presence of a catalyst yields 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit potent anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C33H33ClN2O4 |
Molekulargewicht |
557.1 g/mol |
IUPAC-Name |
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O4/c1-19-6-8-20(9-7-19)31(38)30-28(24-16-23(39-4)14-15-27(24)40-5)29-25(17-33(2,3)18-26(29)37)36(32(30)35)22-12-10-21(34)11-13-22/h6-16,28H,17-18,35H2,1-5H3 |
InChI-Schlüssel |
HGLWLCVUVCARRF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)